Reduced Discontinuation Due to Adverse Events: Vortioxetine vs. SNRIs in MDD Meta-Analysis
In a systematic review and meta-analysis of 11 randomized controlled trials (n=4,230) comparing vortioxetine to SNRIs in adults with MDD, vortioxetine provided a significantly lower risk of dropout due to adverse events compared with SNRIs [1]. The analysis found no significant differences in response or remission rates, establishing that vortioxetine achieves equivalent antidepressant efficacy with superior tolerability as measured by treatment retention [1].
| Evidence Dimension | Risk of dropout due to adverse events |
|---|---|
| Target Compound Data | Significantly lower risk vs. SNRIs |
| Comparator Or Baseline | SNRIs (including desvenlafaxine, duloxetine, venlafaxine) |
| Quantified Difference | Statistically significant reduction (p<0.05) |
| Conditions | Meta-analysis of 11 RCTs with n=4,230 MDD patients; analysis included studies of 6-12 weeks duration |
Why This Matters
For clinical trial design or drug development programs where patient retention directly impacts statistical power and study validity, vortioxetine's lower adverse event discontinuation rate vs. SNRIs offers a measurable operational advantage.
- [1] Vortioxetine versus reuptake inhibitors in adults with major depressive disorder: A systematic review and meta-analysis of randomized controlled trials. Asian Journal of Psychiatry. 2024. View Source
